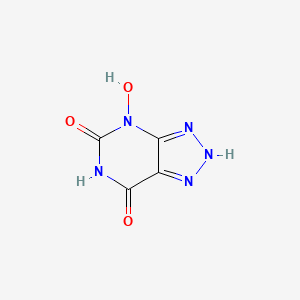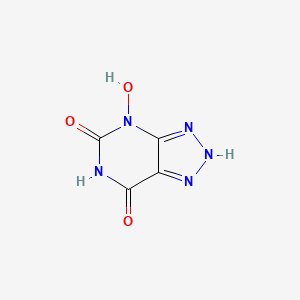![molecular formula C12H14Cl2N2OS2 B14010852 3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione CAS No. 26367-12-4](/img/structure/B14010852.png)
3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a thione group and substituted with a dichlorophenyl and hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione derivatives typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are then cyclized to yield the desired thiadiazine-2-thione compounds . Another common method involves the reaction of isothiocyanates with amines in the presence of a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of thiadiazine-2-thione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
2H-1,3,5-Thiadiazine-2-thione derivatives have found numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit antimicrobial, antifungal, and antiparasitic activities.
Medicine: Thiadiazine-2-thione derivatives are investigated for their potential as antituberculosis, anticancer, and antiepileptic agents
Industry: These compounds are used in the development of herbicides, insecticides, and miticides.
Wirkmechanismus
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione derivatives involves interaction with various molecular targets and pathways. These compounds can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The specific mechanism depends on the substituents on the thiadiazine ring and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-tetrahydro-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of the dichlorophenyl and hydroxyethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
26367-12-4 |
|---|---|
Molekularformel |
C12H14Cl2N2OS2 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
3-[(2,4-dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C12H14Cl2N2OS2/c13-10-2-1-9(11(14)5-10)6-16-7-15(3-4-17)8-19-12(16)18/h1-2,5,17H,3-4,6-8H2 |
InChI-Schlüssel |
MPLCKTDCTHAWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CSC(=S)N1CC2=C(C=C(C=C2)Cl)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


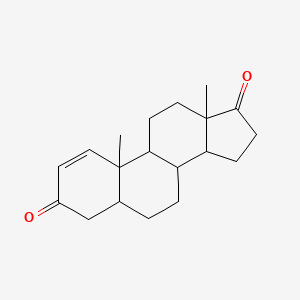
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
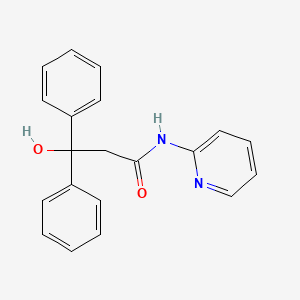
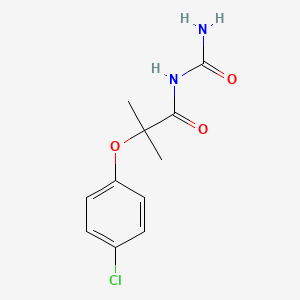
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
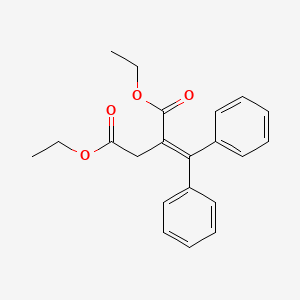
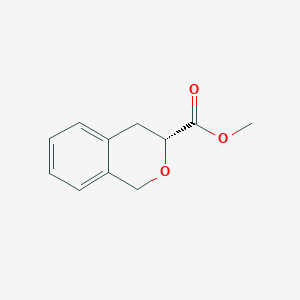
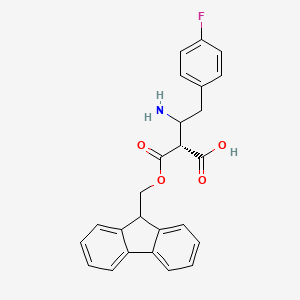
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
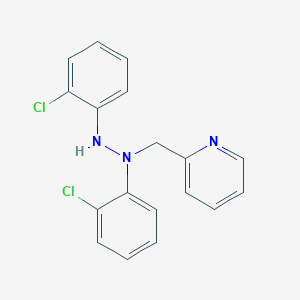
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
